((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone
Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane scaffold substituted with a pyrazole moiety at the 3-position and a 3,4-dimethoxyphenyl ketone group at the 8-position. The 3,4-dimethoxyphenyl group may enhance lipophilicity and metabolic stability, while the pyrazole substituent could contribute to hydrogen bonding or π-π stacking interactions in binding pockets .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-7-4-13(10-18(17)25-2)19(23)22-14-5-6-15(22)12-16(11-14)21-9-3-8-20-21/h3-4,7-10,14-16H,5-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDDTHATDRZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 328.4 g/mol. The structure includes a bicyclic azabicyclo framework, a pyrazole moiety, and a methanone group linked to a dimethoxyphenyl ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₂ |
| Molecular Weight | 328.4 g/mol |
| Structure | Structure |
Antimicrobial Properties
Research indicates that pyrazole derivatives often exhibit significant antibacterial activity. In particular, compounds synthesized from similar frameworks have shown effectiveness against various bacterial strains. For instance, studies involving related pyrazole compounds demonstrated inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Emerging studies have suggested that compounds with similar structures may possess anticancer properties. The presence of the dimethoxyphenyl group is noteworthy as it has been implicated in enhancing melanin synthesis in melanoma cells, indicating a potential role in cancer therapy . The mechanism appears to involve the upregulation of tyrosinase expression through specific signaling pathways.
Neuroprotective Effects
The bicyclic structure of the compound may also confer neuroprotective properties. Compounds with similar azabicyclo configurations have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases. Further investigation into this compound could elucidate its effects on neuronal health.
Study 1: Antibacterial Screening
A study aimed at evaluating the antibacterial efficacy of various pyrazole derivatives found that a related compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µM. This suggests that our compound may also possess similar antibacterial properties .
Study 2: Melanogenesis Enhancement
In another study focused on melanogenesis, it was found that compounds with methoxy groups significantly enhanced melanin production in B16F10 melanoma cells. The study highlighted the importance of structural features such as methoxy substitutions in promoting biological activity related to skin pigmentation disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related azabicyclo derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues
Key Differences and Implications
- Substituent Effects on Bioactivity: The phenylamino group in the 4-chlorophenyl derivative () demonstrated antibacterial activity, suggesting that aromatic amines at position 3 may enhance interactions with bacterial targets. In contrast, the target compound’s pyrazole group could offer different binding dynamics due to its dual hydrogen bond donor/acceptor properties.
Functional Group Impact :
- Ketone vs. Ester : The target compound’s ketone group at position 8 may confer greater metabolic resistance compared to the ester group in , which is prone to hydrolysis.
- Methyl vs. Aromatic Substitutions : The methyl-substituted analogue in lacks the aromatic ketone, reducing opportunities for π-π interactions but possibly improving solubility.
Stereochemical Considerations :
The (1R,5S) configuration in the target compound contrasts with the (1R,3r,5S) stereochemistry in , which could lead to divergent conformational preferences and target selectivity.
Physicochemical Properties
- Hydrogen Bonding: The pyrazole substituent (H-bond donor/acceptor) may improve solubility in polar solvents relative to the diphenylmethoxy group in .
Research Findings and Gaps
- Antibacterial Activity: While the phenylamino derivative in showed in vitro antibacterial effects, the target compound’s activity remains unexplored. Comparative studies are needed to assess whether the pyrazole and dimethoxyphenyl groups confer broader-spectrum or more potent activity.
- Metabolic Stability : The ester-containing analogue in may have shorter half-lives due to esterase-mediated hydrolysis, whereas the ketone in the target compound could offer improved stability.
Preparation Methods
Bicyclization via Intramolecular Cycloaddition
The azabicyclo[3.2.1]octane scaffold is typically constructed through intramolecular [3+2] cycloaddition or reductive amination. A representative method involves:
- Starting material : Ethyl 4-(1-azabicyclo[3.2.1]oct-5-yl)-4-oxobut-2-enoate (Example 1.1 in).
- Procedure : Reaction with hydrazine hydrate under reflux yields the pyrazole-fused bicyclic intermediate.
- Key conditions :
- Solvent: Ethanol or toluene
- Temperature: 80–100°C
- Catalyst: None (thermal cyclization)
- Yield : 75–82%.
Chiral Resolution of Racemic Intermediates
The (1R,5S) configuration is achieved via chiral chromatography or enzymatic resolution:
- Example : Racemic 5-(6-chloropyridazin-3-yl)-1-azabicyclo[3.2.1]octane is resolved using a chiral support (e.g., Chiralpak AD-H) to isolate the (1R,5S)-enantiomer.
- Purity : >99% enantiomeric excess (ee).
Attachment of the 3,4-Dimethoxyphenyl Methanone Group
Friedel-Crafts Acylation
One-Pot Sequential Functionalization
A streamlined approach combines core synthesis and functionalization:
- Bicyclization : As described in Section 2.1.
- In situ Pyrazole Coupling : Using Method A (Section 3.1.1).
- Acylation : Direct Friedel-Crafts acylation (Section 4.1).
Modular Synthesis with Chiral Auxiliaries
- Chiral auxiliary : (R)-Binaphthol-derived phosphine ligands ensure stereochemical control during Pd-catalyzed steps.
- Advantage : Reduces post-synthesis resolution steps.
Optimization and Challenges
Stereochemical Purity
Regioselectivity in Pyrazole Coupling
- Issue : Competing N1 vs. N2 substitution in pyrazole.
- Mitigation : Use of electron-deficient pyrazole boronic esters favors N1 selectivity.
Analytical Data and Characterization
Q & A
Q. How to design a high-throughput screening (HTS) pipeline for derivatives?
- Methodological Answer :
- Library Design : Focus on modifying the methoxyphenyl group (e.g., halogen substitution) and pyrazole ring position .
- Automation : Use liquid handlers for parallel synthesis and 384-well plate assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
